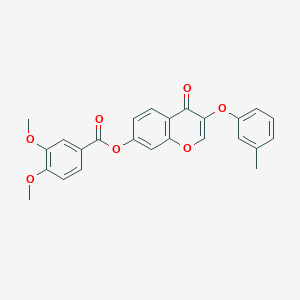![molecular formula C21H17ClN4OS2 B15032842 N-{2-[(3-chloro-2-methylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B15032842.png)
N-{2-[(3-chloro-2-methylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(3-chloro-2-methylphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is structurally characterized by the presence of a benzamide group linked to a thiazole ring system, which is further substituted with a 3-chloro-2-methylphenyl group. It is often studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-2-methylphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.
Amination Reaction: The 3-chloro-2-methylphenyl group is introduced via an amination reaction, where the thiazole intermediate reacts with 3-chloro-2-methylaniline in the presence of a suitable catalyst.
Benzamide Formation: The final step involves the coupling of the thiazole intermediate with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(3-chloro-2-methylphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Methoxy derivatives, tert-butyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[(3-chloro-2-methylphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer pathways.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties. .
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of N-{2-[(3-chloro-2-methylphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide involves several molecular targets and pathways:
Enzyme Inhibition: The compound inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain.
Apoptosis Induction: It promotes the degradation of β-amyloid precursor protein, leading to the reduction of Aβ peptides and induction of apoptosis in cancer cells
Signal Transduction: The compound interferes with various signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
N-{2-[(3-chloro-2-methylphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide can be compared with other similar compounds in terms of structure and function:
Tolfenamic Acid: Both compounds share a similar core structure and exhibit anti-inflammatory properties.
Anthranilic Acid Derivatives: These compounds, including mefenamic acid and flufenamic acid, also possess anti-inflammatory and analgesic properties.
Similar Compounds
- Tolfenamic Acid
- Mefenamic Acid
- Flufenamic Acid
- N-(3-Chloro-2-methylphenyl)anthranilic Acid
Eigenschaften
Molekularformel |
C21H17ClN4OS2 |
|---|---|
Molekulargewicht |
441.0 g/mol |
IUPAC-Name |
N-[5-[2-(3-chloro-2-methylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H17ClN4OS2/c1-12-15(22)9-6-10-16(12)24-20-25-17(11-28-20)18-13(2)23-21(29-18)26-19(27)14-7-4-3-5-8-14/h3-11H,1-2H3,(H,24,25)(H,23,26,27) |
InChI-Schlüssel |
HOXPUMMPFKTRPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=CS2)C3=C(N=C(S3)NC(=O)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1Z)-1-(4-chlorophenyl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B15032759.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032765.png)

![4-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B15032772.png)
![N-(2-methoxyphenyl)-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B15032781.png)
![4-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15032787.png)
![N'-[(E)-1H-benzimidazol-2-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B15032793.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032818.png)
methanone](/img/structure/B15032829.png)
![2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B15032833.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032844.png)
![ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15032850.png)
![N-(2-Methoxy-5-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032853.png)
![((5E)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B15032860.png)
